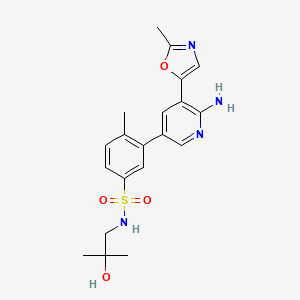
PI3K|A inhibitor 4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PI3K|A inhibitor 4 is a small-molecule inhibitor that targets the phosphatidylinositol-3-kinase alpha (PI3Kα) isoform. Phosphatidylinositol-3-kinases are lipid kinases that play a crucial role in cellular signaling pathways, particularly in the PI3K/Akt/mTOR pathway. This pathway is involved in various cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of PI3K signaling is commonly associated with cancer and other diseases, making PI3Kα a significant target for therapeutic intervention .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of PI3K|A inhibitor 4 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route may include:
Formation of Core Structure: The core structure of the inhibitor is synthesized through a series of reactions, such as nucleophilic substitution, cyclization, and functional group transformations.
Introduction of Functional Groups: Specific functional groups are introduced to enhance the inhibitor’s binding affinity and selectivity for PI3Kα. This may involve reactions like halogenation, alkylation, and acylation.
Final Coupling: The final step involves coupling the core structure with other molecular fragments to complete the synthesis of this compound.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic route while ensuring high yield and purity. This may include optimizing reaction conditions, using efficient catalysts, and employing purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: PI3K|A inhibitor 4 undergoes various chemical reactions, including:
Oxidation: The inhibitor can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert specific functional groups within the inhibitor to their reduced forms.
Substitution: The inhibitor can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halides, alkylating agents, and acylating agents are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
PI3K|A inhibitor 4 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the PI3K/Akt/mTOR signaling pathway and its role in cellular processes.
Biology: The inhibitor is employed in biological studies to investigate the effects of PI3Kα inhibition on cell growth, proliferation, and survival.
Medicine: this compound is being explored as a potential therapeutic agent for the treatment of cancers with dysregulated PI3K signaling. It is also used in preclinical and clinical studies to evaluate its efficacy and safety.
Mecanismo De Acción
PI3K|A inhibitor 4 can be compared with other PI3K inhibitors, such as:
Alpelisib: A selective PI3Kα inhibitor approved for the treatment of breast cancer.
Taselisib: Another PI3Kα inhibitor with a unique mechanism of action involving the degradation of mutant p110α protein.
Copanlisib: A pan-PI3K inhibitor targeting multiple PI3K isoforms, used in the treatment of hematologic malignancies.
Uniqueness: this compound is unique due to its high selectivity for the PI3Kα isoform, which minimizes off-target effects and enhances its therapeutic potential. Its specific binding interactions and favorable pharmacokinetic properties make it a promising candidate for further development .
Comparación Con Compuestos Similares
- Alpelisib
- Taselisib
- Copanlisib
- Idelalisib
- Duvelisib
Propiedades
Fórmula molecular |
C20H24N4O4S |
|---|---|
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
3-[6-amino-5-(2-methyl-1,3-oxazol-5-yl)pyridin-3-yl]-N-(2-hydroxy-2-methylpropyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C20H24N4O4S/c1-12-5-6-15(29(26,27)24-11-20(3,4)25)8-16(12)14-7-17(19(21)23-9-14)18-10-22-13(2)28-18/h5-10,24-25H,11H2,1-4H3,(H2,21,23) |
Clave InChI |
UQIUWUJYJBQZBY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)S(=O)(=O)NCC(C)(C)O)C2=CC(=C(N=C2)N)C3=CN=C(O3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-4-fluoro-N-[(1S)-3-[3-[3-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-methyl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide](/img/structure/B12417051.png)
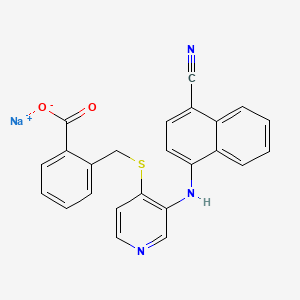

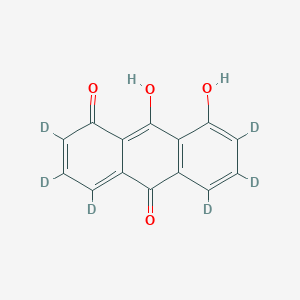
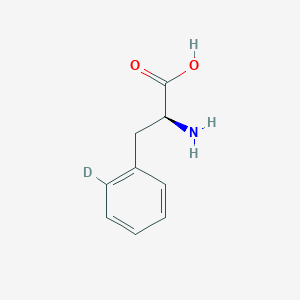
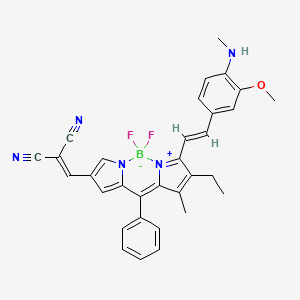
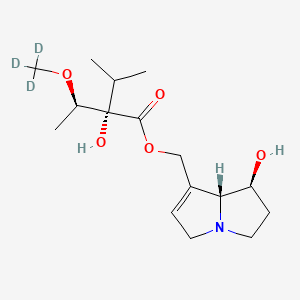
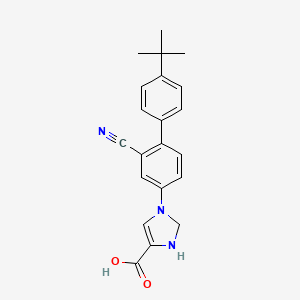



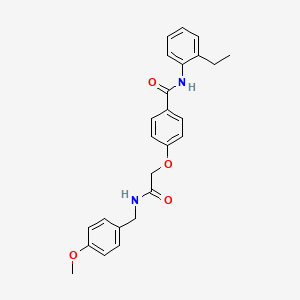

![5-[(1R,2S,3S,5S)-3-(4-chlorophenyl)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octan-2-yl]-3-(4-methylphenyl)-1,2-oxazole;hydrochloride](/img/structure/B12417131.png)
